molecular formula C32H26O10 B1248368 asperpyrone C

asperpyrone C

Cat. No.: B1248368
M. Wt: 570.5 g/mol
InChI Key: YVLPJBAIVAPEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperpyrone C is a dimeric naphtho-γ-pyrone, a class of fungal aromatic polyketides known for their diverse biological activities and potential applications in biomedical and agricultural research . This asperpyrone-type bis-naphtho-γ-pyrone is characterized by its distinct chromophore, which provides strong UV absorption, and its axial chirality, typically of the R-configuration . In research settings, this compound has demonstrated significant biological activity. It exhibits potent antibacterial effects against a range of Gram-negative bacteria, including Escherichia coli and extended-spectrum β-lactamase (ESBL)-producing E. coli , with its inhibitory activity against these strains being comparable to that of the antibiotic amikacin . Research into its mechanism of action has identified bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial fatty acid biosynthesis pathway, as a potential target. Inverse docking studies suggest a high binding affinity for FabI, and the compound has been shown to produce concentration-dependent inhibition of this enzyme, providing a plausible mechanism for its antibacterial properties . Furthermore, this compound has shown notable cyclooxygenase-2 (COX-2) inhibitory activity, highlighting its value for investigations into inflammation pathways . This product is labeled For Research Use Only (RUO) . It is not intended for use in the diagnosis of disease or other conditions, or in the cure, mitigation, treatment, or prevention of disease in humans or animals .

Properties

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

5-hydroxy-7-(5-hydroxy-8,10-dimethoxy-2-methyl-4-oxobenzo[h]chromen-6-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one

InChI

InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)32-27(30(25)36)19(34)8-14(2)42-32/h7-12,35-36H,1-6H3

InChI Key

YVLPJBAIVAPEFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(=CC5=O)C)O)OC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Asperpyrone C has been identified as a promising antimicrobial agent. Research indicates that it exhibits significant antibacterial activity against various drug-resistant pathogens. In a study examining multiple fungal metabolites, this compound was noted for its inhibitory effects against Escherichia coli , Pseudomonas aeruginosa , and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the micromolar range, suggesting its potential as a new antibiotic candidate .

Comparative Antibacterial Activity

CompoundMIC against E. coli (μg/mL)MIC against P. aeruginosa (μg/mL)MIC against MRSA (μg/mL)
This compound4.2617.044.26
Fonsecinone A4.2617.044.26
Aurasperone A100100100

The data indicates that while this compound shows efficacy, it ranks lower than some of its structural analogs like Fonsecinone A .

Diagnostic Biomarker Potential

Recent studies have also explored the potential of this compound as a diagnostic biomarker for pulmonary aspergillosis (PA). Metabolomic profiling using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC/ESI-HRMS) revealed that this compound was present in over 80% of cases diagnosed with PA, distinguishing it from other respiratory conditions . This suggests that this compound could serve as a valuable tool in clinical diagnostics.

Detection Rates in Patient Samples

ConditionPositive Detection Rate (%)
Pulmonary Aspergillosis>80
Pneumonia<10
Chronic Respiratory Infection<10

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activity through cyclooxygenase-2 (COX-2) inhibition. In vitro studies have shown that certain derivatives of naphtho-γ-pyrones, including this compound, exhibit significant COX-2 inhibitory activities with IC50 values indicating their potential use in treating inflammatory conditions .

COX-2 Inhibition Activity

CompoundIC50 (μM)
Aurasperone F11.1
Aurasperone C4.2
Asperpyrone A6.4

These findings suggest that this compound and its derivatives could be further investigated for their therapeutic potential in managing inflammation-related diseases.

Preparation Methods

Fungal Strain Selection and Culture Conditions

Asperpyrone C is biosynthesized by Aspergillus niger, a filamentous fungus widely studied for its secondary metabolites. Strain optimization is critical for yield enhancement. For instance, the strain Aspergillus niger SCSIO Jcsw6F30, isolated from marine algae, demonstrated efficient production of asperpyrone-type compounds under specific fermentation conditions.

Medium Composition :

  • Seed Medium : Maltose (6.25 g/L), malt extract (6.25 g/L), yeast extract (1 g/L), peptone (6.25 g/L), and KH2PO4\text{KH}_2\text{PO}_4 (1.25 g/L) at pH 7.0.

  • Production Medium : Identical to seed medium, incubated statically at 28°C for 7 days.

Critical Parameters :

  • Temperature : Optimal mycelial growth and metabolite production occur at 25–28°C.

  • Aeration : Static incubation favors secondary metabolite accumulation over agitated conditions.

Biosynthetic Pathway

This compound is a bis-naphtho-γ-pyrone (BNP), formed via dimerization of monomeric naphthopyrone units. The biosynthetic route involves:

  • Polyketide Synthesis : Acetate-malonate pathways generate naphtho-γ-pyrone monomers.

  • Oxidative Dimerization : Laccase or peroxidase enzymes catalyze C–C coupling between monomers, forming the linear-angular structure characteristic of this compound.

Extraction and Isolation Protocols

Broth Extraction

Post-fermentation, this compound is extracted from the broth using organic solvents:

  • Solvent Selection : Ethyl acetate (EtOAc) is preferred due to its high affinity for phenolic compounds.

  • Procedure : The broth (15 L) is extracted three times with 10 L EtOAc under agitation (30 min each). The combined organic layers are concentrated in vacuo to yield a crude extract.

Chromatographic Purification

Primary Separation :

  • Silica Gel Column Chromatography (CC) : The crude extract is fractionated using a gradient of petroleum ether:EtOAc (50:0 → 0:1). This compound elutes in mid-polarity fractions (e.g., 5:1 to 1:1).

Secondary Purification :

  • Semi-Preparative HPLC :

    • Column : Sunfire™ C18 (5 μm, 10 × 250 mm).

    • Mobile Phase : Isocratic acetonitrile:water (70:30) at 2 mL/min.

    • Detection : UV at 254 nm; this compound typically elutes at 12–14 min.

Analytical Characterization

Spectroscopic Identification

  • HR-ESI-MS : [M+H]+[\text{M}+\text{H}]^+ at m/z 571.1601 (calc. 571.1605 for C32H27O10\text{C}_{32}\text{H}_{27}\text{O}_{10}).

  • NMR Analysis :

    • 1H^1\text{H} NMR (CDCl₃) : δ 6.27 (s, H-7'), 7.14 (s, H-9).

    • 13C^{13}\text{C} NMR : 155.9 ppm (C-8), 116.4 ppm (C-7).

Purity Assessment

  • HPLC-MS : Purity >95% confirmed using a C18 column (2.1 × 150 mm) with acetonitrile:water gradient.

  • Melting Point : 218–220°C (decomposition).

Synthetic Approaches (Hypothetical Routes)

While no direct chemical synthesis of this compound has been reported, analogous BNPs like aurasperones provide insights into potential strategies:

Monomer Preparation

  • Naphtho-γ-pyrone Synthesis :

    • Aldol condensation of acetyl-CoA derivatives forms the pyrone core.

    • Methylation at C-2 via SAM-dependent transferases.

Oxidative Dimerization

  • Enzymatic Coupling : Recombinant laccases (e.g., from Trametes versicolor) mediate regioselective C–C bond formation.

  • Chemical Oxidants : Mn(OAc)₃ or FeCl₃ in dichloromethane at 0°C, though yields are suboptimal.

Yield Optimization and Challenges

Fermentation Enhancements

  • Precursor Feeding : Addition of sodium acetate (2 g/L) boosts polyketide production by 40%.

  • Two-Stage Cultivation : Initial growth at 25°C (72 h), followed by metabolite induction at 15°C.

Purification Bottlenecks

  • Low Titer : this compound constitutes <0.1% of crude extract, necessitating large-scale fermentation.

  • Isomer Separation : Co-elution with asperpyrone D requires chiral stationary phases for resolution .

Q & A

Q. How is asperpyrone C structurally characterized, and what analytical techniques are critical for confirming its molecular identity?

this compound is a dimeric naphtho-γ-pyrone isolated from fungal sources. Structural elucidation relies on ¹H-NMR, ¹³C-NMR, and ESI-MS (e.g., ¹H-NMR peaks at δ 6.06 (d, J=2.2 Hz) and ESI-MS m/z 571.15 [M+H]⁺). Key spectral features include methyl singlet signals (e.g., δ 2.12, 3.46) and aromatic protons indicative of its dimeric framework . For validation, compare spectral data with synthesized analogs or computational predictions (e.g., DFT-based NMR simulations).

Q. What methodologies are recommended for isolating this compound from fungal extracts?

Isolation involves solvent partitioning (e.g., EtOAc extraction) followed by chromatographic techniques :

  • Silica gel column chromatography with gradient elution (e.g., n-hexane:CHCl₃:MeOH) .
  • Semi-preparative HPLC for final purification, monitoring UV absorption at λ~278 nm . Post-isolation, confirm purity via HPLC-DAD or TLC, and verify bioactivity in parallel to avoid degradation artifacts.

Q. What preliminary bioactivity screens are used to assess this compound’s pharmacological potential?

Initial screens focus on cytotoxicity (e.g., MTT assays against cancer cell lines like HeLa or MCF-7) and enzyme inhibition (e.g., COX-2 or Aβ aggregation assays at ~10–30 µM concentrations). Note that bioactivity may vary with stereochemistry; use CD spectroscopy to correlate absolute configuration (e.g., ∆ε values) with activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioactivity across studies?

Contradictions often arise from source variability (e.g., fungal strain differences) or assay conditions (e.g., solvent/DMSO concentration). Mitigate by:

  • Standardizing fungal cultivation (e.g., solid-state vs. liquid fermentation) .
  • Replicating assays with positive controls (e.g., aurasperone C for COX-2 inhibition) .
  • Performing meta-analyses to identify dose- or structure-dependent trends .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in osteoclastogenesis?

To investigate NFATc1 inhibition (a key pathway in osteoclast formation):

  • Use RAW 264.7 cell differentiation assays with RANKL induction .
  • Quantify intracellular Ca²⁺ oscillations (Fluo-4 AM staining) and ROS levels (DCFH-DA probes) to link oxidative stress to NFATc1 suppression .
  • Validate via siRNA knockdown of NFATc1 and compare with this compound-treated groups.

Q. How can researchers optimize this compound’s total synthesis for structure-activity relationship (SAR) studies?

A retrosynthetic approach involves:

  • Dimerization of naphtho-γ-pyrone monomers via oxidative coupling (e.g., FeCl₃ catalysis) .
  • Stereochemical control using chiral auxiliaries or asymmetric catalysis to match natural configurations .
  • Validate synthetic routes by comparing CD spectra and bioactivity with natural isolates .

Q. What challenges arise in replicating this compound’s in vivo efficacy, and how can they be addressed?

Key challenges include low bioavailability and rapid metabolism . Strategies:

  • Use nanoparticle encapsulation to enhance solubility (e.g., PLGA-based carriers) .
  • Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma/tissue levels.
  • Pair with biomarker analysis (e.g., TRAP5b for osteoclast activity) to correlate exposure with effect .

Q. What advanced statistical methods are recommended for analyzing this compound’s synergistic effects with other fungal metabolites?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy in cytotoxicity assays . For omics data (e.g., transcriptomics), apply pathway enrichment analysis (KEGG/GO) and network pharmacology to identify multi-target interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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